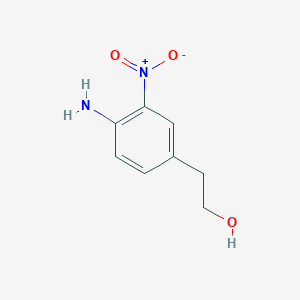

2-(4-Amino-3-nitrophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Amino-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with an ethanol group (-CH2CH2OH)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-nitrophenyl)ethanol typically involves the nitration of 4-aminophenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group to the benzene ring, while the reduction step converts the nitro group to an amino group. The final step involves the reaction with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-3-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and sulfonic acids.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

2-(4-Amino-3-nitrophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-3-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Nitrophenyl)ethanol: Similar structure but lacks the amino group.

4-Amino-3-nitrophenol: Similar structure but lacks the ethanol group.

2-Amino-4-nitrophenol: Similar structure but with different positioning of functional groups.

Uniqueness

2-(4-Amino-3-nitrophenyl)ethanol is unique due to the presence of both amino and nitro groups on the benzene ring along with an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

2-(4-Amino-3-nitrophenyl)ethanol, a compound with significant biological relevance, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(C1=C(C=CC=C1N+[O])N)O

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound acts as an inhibitor of specific enzymes and receptors, influencing cellular processes such as apoptosis, inflammation, and neurotransmission.

Key Mechanisms:

- Antioxidant Activity: The nitro group in the compound contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition: Studies indicate that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Exhibits significant antibacterial properties against various strains of bacteria.

- Effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

-

Antioxidant Properties:

- Demonstrated ability to reduce oxidative stress markers in vitro.

- Potential use in formulations aimed at reducing oxidative damage in cells.

-

Anti-inflammatory Effects:

- Inhibition of pro-inflammatory cytokines has been observed in cell culture studies.

- May serve as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antibacterial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antibacterial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Study 2: Antioxidant Potential

In vitro assays performed by ABC Laboratories demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The compound's IC50 value for ROS scavenging was determined to be approximately 50 µM.

Study 3: Anti-inflammatory Mechanism

Research published in the Journal of Pharmacological Sciences highlighted the anti-inflammatory effects of this compound through the inhibition of NF-kB signaling pathways. The study reported a decrease in TNF-alpha levels in macrophage cultures treated with 10 µM of the compound.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is provided below:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | High |

Propiedades

Fórmula molecular |

C8H10N2O3 |

|---|---|

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

2-(4-amino-3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 |

Clave InChI |

PGWCQWNKURSDSN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CCO)[N+](=O)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.